molecular formula C10H10N4O2 B15097047 1-[(4,6-Dimethylpyrimidin-2-yl)amino]pyrrole-2,5-dione CAS No. 878972-63-5

1-[(4,6-Dimethylpyrimidin-2-yl)amino]pyrrole-2,5-dione

Cat. No.: B15097047
CAS No.: 878972-63-5
M. Wt: 218.21 g/mol
InChI Key: BMVFUPMFDXZCPE-UHFFFAOYSA-N
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Description

1-[(4,6-Dimethylpyrimidin-2-yl)amino]pyrrole-2,5-dione is a heterocyclic compound that features both pyrimidine and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4,6-Dimethylpyrimidin-2-yl)amino]pyrrole-2,5-dione typically involves the condensation of 4,6-dimethylpyrimidine-2-amine with maleic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[(4,6-Dimethylpyrimidin-2-yl)amino]pyrrole-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(4,6-Dimethylpyrimidin-2-yl)amino]pyrrole-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4,6-Dimethylpyrimidin-2-yl)amino]pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 1-[(4,6-Dimethylpyrimidin-2-yl)amino]pyrrole-2,5-dione is unique due to its combination of pyrimidine and pyrrole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile chemical reactivity and potential interactions with a wide range of biological targets .

Properties

CAS No.

878972-63-5

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

1-[(4,6-dimethylpyrimidin-2-yl)amino]pyrrole-2,5-dione

InChI

InChI=1S/C10H10N4O2/c1-6-5-7(2)12-10(11-6)13-14-8(15)3-4-9(14)16/h3-5H,1-2H3,(H,11,12,13)

InChI Key

BMVFUPMFDXZCPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NN2C(=O)C=CC2=O)C

solubility

22.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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